molecular formula C38H41NO3P2S B6290303 [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-27-8

[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290303
CAS No.: 2565792-27-8
M. Wt: 653.7 g/mol
InChI Key: XVKDXVRFGFPCPB-KVEOBBMSSA-N
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Description

[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide is a complex organic compound that features multiple functional groups, including phosphine and sulfinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide typically involves multi-step organic reactions. The starting materials often include diphenylphosphine and 4,5-dimethoxyphenyl derivatives. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups would yield phosphine oxides, while reduction of the sulfinamide group would produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes, including hydrogenation and cross-coupling reactions.

Biology and Medicine

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in the production of fine chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide exerts its effects is primarily through its role as a ligand in catalysis. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The sulfinamide group may also play a role in stabilizing the metal-ligand complex and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common ligand in catalysis, but lacks the sulfinamide group.

    Diphenylphosphinoethane (DPPE): Another bidentate ligand used in catalysis, but without the additional functional groups present in [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide.

Uniqueness

The uniqueness of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide lies in its combination of phosphine and sulfinamide groups, which provide both stability and reactivity in catalytic processes. This makes it a versatile ligand for various applications in chemistry and industry.

Properties

IUPAC Name

(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)ethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41NO3P2S/c1-38(2,3)45(40)39-34(28-43(29-18-10-6-11-19-29)30-20-12-7-13-21-30)33-26-35(41-4)36(42-5)27-37(33)44(31-22-14-8-15-23-31)32-24-16-9-17-25-32/h6-27,34,39H,28H2,1-5H3/t34-,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKDXVRFGFPCPB-KVEOBBMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41NO3P2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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